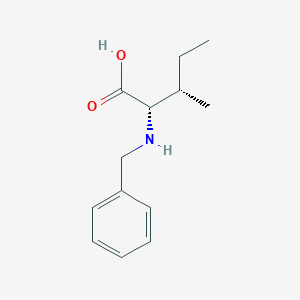

N-benzyl-isoleucine

Description

Properties

IUPAC Name |

(2S,3S)-2-(benzylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAVORZIWQTJJQ-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426402 | |

| Record name | N-benzyl-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-49-0 | |

| Record name | N-benzyl-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-benzyl-isoleucine chemical properties and structure

An In-depth Technical Guide to N-benzyl-isoleucine: Properties, Synthesis, and Applications in Drug Discovery

Foreword

This compound, a synthetic derivative of the essential amino acid L-isoleucine, represents a cornerstone building block for researchers and scientists in the fields of medicinal chemistry and drug development. The incorporation of a benzyl group onto the alpha-amino group of isoleucine imparts unique physicochemical properties that are highly advantageous in the synthesis of novel peptides and small molecule therapeutics. This modification can enhance metabolic stability, improve cell permeability, and introduce specific steric and electronic interactions that can modulate the biological activity of the parent molecule. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound and its key derivatives, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Elucidation

N-benzyl-L-isoleucine is characterized by the attachment of a benzyl group to the nitrogen atom of L-isoleucine. This structural modification significantly influences its physical and chemical properties compared to the parent amino acid.

Core Chemical Properties

A summary of the key physicochemical properties of N-benzyl-L-isoleucine and its common derivatives is presented below for easy comparison. This data is critical for designing experimental protocols, including reaction setup and the preparation of solutions for biological assays.

| Property | N-benzyl-L-isoleucine | N-benzyl-N-methyl-L-isoleucine | N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride |

| CAS Number | 1859-49-0[1][2][3] | 4125-97-7[4][5][6] | 209325-69-9, 402929-56-0[7][8] |

| Molecular Formula | C13H19NO2[1][2][3][9] | C14H21NO2[4][5][6] | C₁₄H₂₁NO₂·HCl[7][8] |

| Molecular Weight | 221.30 g/mol [1][2][3][9] | 235.33 g/mol [4] | 271.82 g/mol [7][8] |

| Appearance | White to off-white solid/powder[1][3] | White prisms[4] | White crystalline powder[7][8] |

| Melting Point | 219-223 °C[3] | 140 - 146 °C[4] | 176-182 °C[7][8] |

| Optical Rotation | +22.5±1º (c=1 in HCl)[3] | [a]20D = 35 ± 1 º (C=1 in 6M HCl)[4] | [α]D20 = +26 ± 2º (c=1 in MeOH)[7][8] |

| Solubility | Soluble in DMSO[1][10] | - | - |

| Storage | Powder: -20°C (3 years), 4°C (2 years)[1][10] | 0 - 8 °C[4] | 0-8 °C[8] |

Structural Representation

The chemical structure of N-benzyl-L-isoleucine is fundamental to its function. The presence of the bulky, hydrophobic benzyl group can influence the conformation of peptides into which it is incorporated and can participate in crucial cation-π interactions with biological targets[11].

Caption: Chemical structure of N-benzyl-L-isoleucine.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process that involves the protection of the carboxylic acid group, followed by the N-benzylation of the amino group. A common synthetic target is N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.

Proposed Synthetic Workflow

The logical pathway for the synthesis involves two primary stages: first, the protection of the carboxylic acid via esterification, followed by the introduction of the benzyl group through reductive amination[8][12][13].

Caption: Proposed synthetic workflow for N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.

Detailed Experimental Protocols

This procedure outlines the conversion of L-isoleucine to its methyl ester hydrochloride using trimethylchlorosilane (TMSCl) in methanol[7]. This method is efficient as TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend L-isoleucine (1 equivalent) in anhydrous methanol (approximately 10 mL per 0.1 mol of amino acid).

-

Reaction Initiation: Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred suspension.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude L-isoleucine methyl ester hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the pure product.

This step involves the reaction of the L-isoleucine methyl ester hydrochloride with benzaldehyde to form a Schiff base (imine), which is then reduced to the secondary amine[12][13].

-

Reactant Preparation: Dissolve L-isoleucine methyl ester hydrochloride (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

pH Adjustment: Adjust the pH of the solution to between 6 and 9 using a non-nucleophilic base (e.g., triethylamine) to facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

-

Workup and Isolation: Quench the reaction by the slow addition of water or a dilute acid. Extract the product into an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride can be purified by column chromatography or recrystallization.

Spectroscopic Analysis

While detailed, publicly available spectra for N-benzyl-L-isoleucine are limited, predicted data for its methyl ester hydrochloride derivative provide valuable insights for structural confirmation[8].

Predicted ¹H NMR (Proton NMR)

-

Aromatic Protons: Signals corresponding to the five protons of the benzyl group are expected in the range of 7.2-7.4 ppm.

-

Benzyl CH₂: Due to the adjacent chiral center, the two diastereotopic protons of the benzyl methylene group will likely appear as a pair of doublets (an AB quartet) around 3.6-3.9 ppm.

-

Methyl Ester (OCH₃): A sharp singlet is predicted around 3.7 ppm.

-

Alpha-Proton (α-CH): A doublet or multiplet is expected between 3.2-3.5 ppm.

-

Isoleucine Side Chain Protons: A series of multiplets corresponding to the β-CH, γ-CH₂, γ-CH₃, and δ-CH₃ protons would appear in the upfield region, typically between 0.8-2.0 ppm.

Predicted ¹³C NMR (Carbon NMR)

-

Ester Carbonyl (C=O): A signal in the downfield region of 170-175 ppm.

-

Aromatic Carbons: Multiple signals between 127-140 ppm.

-

Alpha-Carbon (α-C): A signal around 60-65 ppm.

-

Benzyl CH₂: A signal around 50-55 ppm.

-

Methyl Ester (OCH₃): A signal around 52 ppm.

-

Isoleucine Side Chain Carbons: Signals in the aliphatic region, typically between 10-40 ppm.

Predicted Mass Spectrometry (MS)

Under electrospray ionization (ESI), the primary ion would be the molecular ion [M+H]⁺. Characteristic fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire carbomethoxy group (-COOCH₃), and the formation of the tropylium cation (m/z 91), which is a hallmark of benzyl-containing compounds.

Applications in Research and Drug Development

This compound and its derivatives are primarily utilized as specialized building blocks in the synthesis of peptides and peptidomimetics with therapeutic potential[3][10].

Peptide Synthesis and Drug Design

The incorporation of N-benzylated amino acids into peptide sequences can confer several advantages:

-

Enhanced Stability: The benzyl group can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic[3][4].

-

Improved Bioavailability: The increased lipophilicity provided by the benzyl group can enhance the ability of the peptide to cross cell membranes.

-

Conformational Constraint: The steric bulk of the benzyl group can restrict the conformational flexibility of the peptide backbone, which can lead to higher binding affinity and selectivity for the target receptor or enzyme.

-

Modulation of Biological Activity: The benzyl group can be involved in direct interactions with the target protein, potentially enhancing the potency of the drug candidate[11].

Specific Research Applications

-

Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of a variety of pharmaceutical agents. For instance, N-benzyl-N-methyl-L-isoleucine has been explored for its potential use in antibody-drug conjugates for cancer therapy[6].

-

Biochemical Research: this compound derivatives are valuable tools for studying protein-protein interactions and enzyme mechanisms. By replacing a natural amino acid with its N-benzylated counterpart, researchers can probe the importance of specific interactions at the molecular level[4].

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate care. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and disposal procedures. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed.

References

-

Synthonix. N-Benzyl-L-isoleucine - [B66791]. [Link]

-

J&K Scientific. N-Benzyl-N-methyl-L-isoleucine | 4125-97-7. [Link]

-

PubChem - NIH. N-benzyloxycarbonyl-L-isoleucine | C14H19NO4 | CID 102945. [Link]

-

Spectrabase. N-(N-carboxy-L-valyl)-L-isoleucine, N-benzyl ester - Optional[1H NMR] - Spectrum. [Link]

-

Organic Syntheses Procedure. [Link]

-

The Journal of Organic Chemistry. Synthesis of Benzyl Esters of α-Amino Acids. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthonix, Inc > 1859-49-0 | N-Benzyl-L-isoleucine [synthonix.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. dev.usbio.net [dev.usbio.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apexbt.com [apexbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of N-benzyl-isoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-isoleucine, a derivative of the essential amino acid isoleucine, presents a unique molecular architecture that is of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug discovery. The incorporation of a benzyl group onto the nitrogen atom of isoleucine imparts a distinct set of physicochemical properties that can influence its reactivity, conformational dynamics, and, critically, its behavior in various formulation and biological environments. A comprehensive understanding of the solubility and stability of this compound is paramount for its effective utilization as a building block in novel therapeutics or as a standalone agent.

This guide provides a detailed exploration of the solubility and stability of this compound. It is structured to not only disseminate known data but also to equip the research and development scientist with the foundational principles and actionable protocols necessary to thoroughly characterize this compound. By elucidating the causality behind experimental choices and grounding methodologies in established scientific and regulatory frameworks, this document serves as a practical resource for advancing research and development involving this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior and designing relevant experimental investigations.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [1][2] |

| CAS Number | 1859-49-0 | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Structure | A chiral center derived from L-isoleucine with a benzyl group attached to the alpha-amino group. | [3] |

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. For this compound, the presence of both a hydrophobic benzyl group and the polar amino acid backbone results in a complex solubility profile.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its structural features:

-

Hydrophobic Character: The nonpolar benzyl and isobutyl side chains contribute to its solubility in organic solvents and decrease its aqueous solubility.

-

Polar Character: The carboxylic acid and secondary amine functionalities are capable of ionization and hydrogen bonding, which enhances solubility in polar and aqueous media, particularly at non-neutral pH.[4][5]

-

Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, with its solubility being lowest at its isoelectric point (pI) and increasing in acidic or basic conditions where it forms cationic or anionic species, respectively.[4][5][6]

Known Solubility Data

Published data on the solubility of this compound is limited but provides a starting point for formulation development.

| Solvent System | Solubility | Notes | Source(s) |

| Dimethyl sulfoxide (DMSO) | 9.09 mg/mL (41.08 mM) | Ultrasonic agitation and pH adjustment to 2 with HCl may be required. Hygroscopic DMSO can impact solubility. | [2] |

| 10% DMSO / 90% Corn Oil | ≥ 0.91 mg/mL (4.11 mM) | For in vivo applications. | [1] |

| 10% DMSO / 90% SBE-β-CD in saline | ≥ 0.91 mg/mL (4.11 mM) | For in vivo applications. | [1] |

Experimental Protocol for Comprehensive Solubility Profiling

To fully characterize the solubility of this compound, a systematic approach is required.

This method determines the saturation solubility of the compound in a given solvent at equilibrium.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, propylene glycol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.[7]

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

This experiment is crucial for understanding how solubility will vary in different physiological and formulation environments.

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide physiological and formulation pH range (e.g., pH 1 to 10).

-

Equilibrium Solubility Measurement: Perform the thermodynamic solubility determination protocol (Section 2.3.1) in each of these buffers.

-

Data Plotting: Plot the logarithm of the solubility (log S) against the pH. The resulting profile will typically show a "U" shape, with the minimum solubility at the isoelectric point.[6][8]

Caption: Thermodynamic Solubility Determination Workflow.

Stability Profile and Degradation Pathways

Assessing the chemical stability of this compound is a regulatory requirement and is fundamental to ensuring the safety, efficacy, and shelf-life of any potential drug product.[9][10][11][12]

Theoretical Stability Considerations

The chemical structure of this compound suggests potential degradation pathways:

-

Hydrolysis: While the amide bond in a peptide is susceptible to hydrolysis, this compound itself does not contain one. The primary sites for hydrolysis would be under extreme pH conditions, potentially affecting the overall molecular integrity.

-

Oxidation: The benzylic position and the tertiary carbon in the isoleucine side chain could be susceptible to oxidative degradation.[13] The parent amino acid, isoleucine, is known to undergo oxidative degradation.[13]

-

Photodegradation: The aromatic benzyl group can absorb UV light, potentially leading to photodegradation.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation pathways may occur.[14]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[12]

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, or a mixture).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Also, heat a solution of the compound at 80 °C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. researchgate.net [researchgate.net]

- 7. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 10. gmpsop.com [gmpsop.com]

- 11. www3.paho.org [www3.paho.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Procurement and Qualification of N-Benzyl-Isoleucine for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-Benzyl-Isoleucine

N-α-Benzyl-L-isoleucine (CAS No. 1859-49-0) is a protected amino acid derivative that serves as a pivotal building block in synthetic organic chemistry.[1] Its primary utility is found in peptide synthesis and the broader field of medicinal chemistry. The strategic placement of a benzyl group on the alpha-amino nitrogen serves as a robust protecting group, preventing unwanted side reactions and allowing for controlled, sequential peptide chain elongation.[1][2] This structural modification makes this compound an invaluable reagent for synthesizing complex peptides and developing novel pharmaceutical agents where enhanced stability, bioavailability, and specific molecular interactions are desired.[3][4] The N-benzyl motif is a recurring feature in drug discovery, valued for its ability to impart favorable physicochemical properties and engage in critical cation-π interactions with target proteins.[5]

Given its foundational role, the quality and purity of this compound are not merely details but determinants of experimental success. The presence of impurities, such as diastereomers or residual reactants from synthesis, can compromise the integrity of a multi-step synthesis, leading to failed experiments, purification challenges, and irreproducible biological data. This guide provides a comprehensive framework for the sourcing, evaluation, and in-house qualification of this compound, ensuring that researchers can proceed with confidence in the integrity of their starting materials.

Section 1: Physicochemical Profile and Critical Handling Parameters

A thorough understanding of the compound's properties is the first step in its effective use. This data is essential for accurate weighing, dissolution, reaction setup, and storage to maintain its stability.[1]

| Property | Value | Source(s) |

| CAS Number | 1859-49-0 | [1][6][7] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1][6][7] |

| Molecular Weight | 221.30 g/mol | [1][6][7] |

| Appearance | White to off-white solid powder | [1][7][8] |

| Typical Purity | ≥98% to ≥99% (Method-dependent, e.g., HPLC) | [1][3] |

| Solubility | Soluble in DMSO (e.g., 9.09 mg/mL) | [1][7] |

| Storage (Solid) | Long-term: -20°C (up to 3 years); Short-term: 4°C (up to 2 years) | [1][7] |

| Storage (In Solvent) | -80°C (up to 6 months); -20°C (up to 1 month). Repeated freeze-thaw cycles should be avoided. | [1][7] |

Expert Insight: The stability of this compound in solution is significantly lower than in its solid state.[1][7] For applications requiring stock solutions, it is imperative to prepare aliquots of freshly made solutions to avoid degradation from repeated freeze-thaw cycles. Hygroscopic DMSO can impact solubility, so using newly opened solvent is recommended for preparing stock solutions.[7]

Section 2: A Framework for Supplier Qualification

Sourcing a critical chemical building block extends beyond simply finding the lowest price. A rigorous supplier qualification process is a cornerstone of reproducible science. The primary objective is to establish a trusted supply chain that guarantees batch-to-batch consistency and provides transparent, comprehensive documentation.

The workflow below outlines a systematic process for vetting and approving a supplier for a critical reagent like this compound.

Caption: A logical workflow for the qualification and approval of a new chemical supplier.

Section 3: The Procurement and Verification Protocol

This section provides a detailed, step-by-step methodology for implementing the supplier qualification workflow.

Step 1: Initial Supplier Vetting

Begin by identifying suppliers that specialize in reagents for life science research and drug development. Look for clear, accessible technical documentation on their websites, including product specifications and safety data sheets (SDS). Reputable suppliers often provide technical support and are transparent about their quality control processes.

Step 2: Comprehensive Documentation Review

The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are the two most critical documents for initial evaluation.

-

Safety Data Sheet (SDS): This document provides essential information on handling, storage, disposal, and safety precautions.[9] It also contains key physical and chemical properties that can be used for preliminary verification, such as melting point.[8]

-

Certificate of Analysis (CoA): This is the primary document attesting to the quality of a specific batch (lot) of the chemical. A reliable CoA is detailed and transparent.[3][10][11]

Protocol: How to Scrutinize a Certificate of Analysis

-

Verify Identity and Lot Number: Confirm that the product name, CAS number, and lot number on the CoA match the information on the supplier's website and, upon receipt, the product label.

-

Assess Purity and Method: The purity value should be listed, along with the analytical method used for its determination (e.g., HPLC, NMR).[2] A purity statement without a method is a red flag. For chiral molecules like N-benzyl-L-isoleucine, look for a measure of enantiomeric or diastereomeric purity.

-

Check Key Specifications: Compare the 'Results' column to the 'Specifications' column for critical parameters like appearance, optical rotation, and loss on drying.[10]

-

Review Analytical Data (if provided): Some suppliers provide the actual spectra (e.g., ¹H-NMR, HPLC chromatogram). This is a strong indicator of transparency. Scrutinize this data to ensure it is consistent with the expected structure of this compound.

-

Date of Analysis/Release: Note the date of testing to ensure the product has not been sitting on a shelf beyond its recommended shelf life.

Step 3: Incoming Quality Control (IQC)

Upon receiving the initial order, an in-house verification is the ultimate step in the "trust but verify" model. The extent of testing depends on the criticality of the application.

Protocol: Essential Incoming Quality Control (IQC) for this compound

-

Visual and Documentation Check:

-

Basic Physical Verification (Tier 1):

-

Melting Point: If available, determine the melting point. Compare this to the range provided in the SDS or other technical literature. A broad or significantly different melting point can indicate impurities.

-

-

Chromatographic and Spectroscopic Confirmation (Tier 2 - for cGMP or critical applications):

-

HPLC Analysis: Perform an HPLC analysis to confirm purity. The retention time should be consistent with a reference standard (if available), and the peak area should align with the purity stated on the CoA. This method is also effective for identifying potential impurities.[12]

-

NMR Spectroscopy: Acquire a ¹H-NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.[13] Pay close attention to the aromatic region (benzyl group) and the aliphatic region (isoleucine backbone).

-

Mass Spectrometry: Use a technique like ESI-MS to confirm the molecular weight of the compound.[14] The observed mass should correspond to the expected molecular ion [M+H]⁺ or [M+Na]⁺.

-

Section 4: A Snapshot of the Supplier Landscape

The following table provides a comparative summary of several suppliers that list this compound or its derivatives. This is intended as a representative sample to illustrate the types of suppliers available to researchers and is not an exhaustive or endorsed list.

| Supplier | Product Name | CAS Number | Stated Purity/Grade | Source(s) |

| APExBIO | N-Benzyl-L-isoleucine | 1859-49-0 | Not explicitly stated on product page | [6] |

| MedchemExpress | N-Benzyl-L-isoleucine | 1859-49-0 | Not explicitly stated on product page | [7] |

| Chem-Impex | Benzyl-L-isoleucine | 1859-49-0 | Not explicitly stated on product page | [4] |

| Chem-Impex | N-Benzyl-N-methyl-L-isoleucine | 4125-97-7 | ≥ 98% (Assay) | [3] |

Note: Researchers should always obtain the lot-specific Certificate of Analysis for precise purity information before purchasing.

Conclusion

The successful application of this compound in research and drug development is fundamentally dependent on its chemical integrity. A procurement strategy grounded in rigorous supplier qualification, meticulous documentation review, and robust incoming quality control is not an administrative burden but a scientific necessity. By implementing the workflows and protocols outlined in this guide, researchers can mitigate risks associated with reagent quality, enhance the reliability and reproducibility of their results, and accelerate the pace of discovery. This systematic approach ensures that the foundational building blocks of complex scientific endeavors are sound, enabling scientists to focus on the innovative aspects of their work.

References

-

Amerigo Scientific. N-Benzyl-N-methyl-L-isoleucine. Amerigo Scientific. Available at: [Link]

-

LookChem. N-Benzyl-L-isoleucine methyl ester hydrochloride. LookChem. Available at: [Link]

-

Johnston, J. N., Knowe, M. T., & Tsukanov, S. V. (2016). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses, 93, 148-166. Available at: [Link]

-

Patel, R. P., & Price, S. (1967). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry, 32(10), 3249-3251. Available at: [Link]

-

Tomo Chemical Co. Ltd. Certificate of Analysis: L-Isoleucine. Available at: [Link]

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]

-

Sharma, A., Sharma, M., & Sandip, B. (2024). The N-Benzyl Piperidine (N-BP) Structural Motif in Drug Discovery. ResearchGate. Available at: [Link]

-

Al-Rimawi, F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. nacalai.com [nacalai.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of N-Benzyl-Isoleucine in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – January 15, 2026 – In the intricate landscape of pharmaceutical development, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of synthetic intermediates, N-benzyl-isoleucine has emerged as a versatile and strategically valuable component. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, elucidates the core scientific principles and practical applications of this compound, from its synthesis to its profound impact on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

The Foundational Chemistry of this compound: Synthesis and Physicochemical Profile

This compound is a derivative of the essential amino acid L-isoleucine, characterized by the presence of a benzyl group attached to the alpha-amino group.[1] This structural modification imparts unique properties that are highly advantageous in medicinal chemistry.

Synthesis of this compound and its Derivatives

The most prevalent and efficient method for the synthesis of this compound is reductive amination . This well-established reaction involves the condensation of L-isoleucine with benzaldehyde to form a Schiff base (imine), which is then reduced in situ to the secondary amine.[2]

Experimental Protocol: Reductive Amination for the Synthesis of N-Benzyl-L-Isoleucine

-

Materials: L-isoleucine, benzaldehyde, methanol, sodium borohydride (NaBH₄), p-toluenesulfonic acid monohydrate (PTSA) (optional, as an activator).

-

Procedure:

-

In a round-bottom flask, dissolve L-isoleucine in methanol.

-

Add benzaldehyde to the solution. For a solvent-free approach, benzaldehyde and benzylamine can be gently mixed until a solid imine is formed.[3]

-

If using an activator, add a catalytic amount of PTSA.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise while monitoring the reaction temperature. Sodium cyanoborohydride (NaBH₃CN) is a milder alternative that can selectively reduce the iminium ion in the presence of the aldehyde.[2]

-

Allow the reaction to stir at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

-

For applications in peptide synthesis, the methyl ester hydrochloride salt of this compound is often preferred. This derivative can be synthesized by first esterifying L-isoleucine with methanol and a catalyst like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl), followed by the reductive amination step as described above.[4]

Diagram: Synthetic Workflow for N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride

Caption: A two-step synthesis of N-α-Benzyl-L-isoleucine methyl ester hydrochloride.

Physicochemical Properties

The introduction of the benzyl group significantly alters the physicochemical properties of isoleucine, most notably its lipophilicity. This has profound implications for its behavior in biological systems.

| Property | Value (N-Benzyl-L-isoleucine) | Value (N-Benzyl-L-isoleucine Methyl Ester HCl) |

| Molecular Formula | C₁₃H₁₉NO₂ | C₁₄H₂₁NO₂·HCl |

| Molecular Weight | 221.30 g/mol | 271.82 g/mol |

| CAS Number | 1859-49-0 | 209325-69-9, 402929-56-0 |

| Appearance | White to off-white solid | White crystalline powder |

| Solubility | Soluble in DMSO (9.09 mg/mL) | Soluble in Methanol |

| Storage | -20°C for long-term | 0-8°C |

Data compiled from various chemical suppliers.[5][6][7]

The Strategic Role of this compound in Peptide and Small Molecule Drug Discovery

The utility of this compound in drug discovery stems from two primary functions: its role as a protecting group in peptide synthesis and its ability to modulate the biological properties of a molecule.

A Key Protecting Group in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the N-benzyl group serves as a robust protecting group for the α-amino functionality. This prevents unwanted side reactions during the coupling of amino acid residues, ensuring the correct peptide sequence is assembled. The benzyl group is typically stable to the conditions used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allowing for orthogonal protection strategies. It can be removed under specific conditions, such as catalytic hydrogenolysis.

Diagram: Role of N-Benzyl Group in Dipeptide Synthesis

Caption: this compound as a protected building block in peptide synthesis.

Modulation of Pharmacokinetic Properties (ADME)

The incorporation of an N-benzyl group can significantly enhance the metabolic stability of peptide-based drugs.[8] The bulky benzyl group can sterically hinder the approach of proteases, which would otherwise cleave the peptide bonds, thereby increasing the drug's half-life in vivo.

Application in the Development of Bioactive Compounds

N-benzylated amino acids are key components in the synthesis of a variety of therapeutic agents. Research has shown their utility in the development of drugs for:

-

Neurological Disorders: The ability to mimic natural amino acids makes them valuable for targeting neurological pathways.[8]

-

Cancer and Diabetes: They are used to enhance the stability and bioactivity of therapeutic peptides for these conditions.[8]

-

Anticonvulsants: N-substituted amino acid N'-benzylamides have shown moderate-to-excellent activity in seizure models.

While a specific, blockbuster drug featuring this compound in its publicly disclosed synthesis is not yet prominent, numerous patents for bioactive compounds include structures where this compound would be a logical and efficient synthetic precursor. For instance, the synthesis of nicardipine, a calcium channel blocker, involves a 2-(N-benzyl-N-methylamino)-ethyl moiety, highlighting the relevance of N-benzylated structures in approved pharmaceuticals.[1]

This compound in Asymmetric Synthesis

Beyond its role as a building block, the inherent chirality of L-isoleucine allows its N-benzylated derivative to be explored as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.

While the use of this compound itself as a chiral auxiliary is an area of ongoing research, the principle has been demonstrated with other N-benzylated amino acids. For example, N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one, derived from L-phenylalanine, has been used for the diastereoselective alkylation to produce a range of α-alkylated phenylalanine derivatives.[9] This suggests the potential for this compound to be used in a similar fashion to direct the stereoselective synthesis of complex molecules.

Diagram: Concept of this compound as a Chiral Auxiliary

Caption: The conceptual workflow for using this compound as a chiral auxiliary.

Conclusion and Future Perspectives

This compound represents a powerful and versatile tool in the drug discovery and development pipeline. Its straightforward synthesis, combined with its dual functionality as a protecting group and a modulator of biological properties, makes it an attractive building block for medicinal chemists. The ability of the N-benzyl group to enhance metabolic stability and influence the pharmacokinetic profile of drug candidates addresses some of the key challenges in modern pharmaceutical research. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of this compound and its derivatives is poised to play an increasingly important role in the creation of next-generation medicines. Further exploration of its potential as a chiral auxiliary in asymmetric synthesis will undoubtedly open new avenues for the efficient construction of complex chiral molecules.

References

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of α-alkyl-α-benzyl amino acid derivatives, via the diastereoselective alkylation of (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one. Retrieved from [Link]

-

Pavia, M. R., Sawyer, T. K., & Moos, W. H. (1993). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. National Institutes of Health. Retrieved from [Link]

-

Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. (n.d.). Retrieved from [Link]

-

UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. (n.d.). Scribd. Retrieved from [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. Retrieved from [Link]

-

Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]

-

Grogan, G., & Turner, N. J. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Journal of Biotechnology, 293, 56-65. Retrieved from [Link]

- Heterocyclyl compounds. (n.d.). Google Patents.

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. Retrieved from [Link]

-

Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (2023, March 14). National Institutes of Health. Retrieved from [Link]

-

Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (2016). Chemical Science, 7(5), 3044-3048. Retrieved from [Link]

-

Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. (2022, May 6). National Institutes of Health. Retrieved from [Link]

-

Asymmetric Info. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER. (n.d.). Google Patents.

- Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. (n.d.). Google Patents.

Sources

- 1. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of α-alkyl-α-benzyl amino acid derivatives, via the diastereoselective alkylation of (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: A Guide to the N-Benzylation of L-Isoleucine via Reductive Amination

Introduction: The Significance of N-Benzylation in Amino Acid Chemistry

N-alkylated amino acids are crucial building blocks in modern medicinal chemistry and peptide science. The introduction of an alkyl group onto the alpha-amino nitrogen can profoundly alter the parent amino acid's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. Specifically, N-benzylated amino acids, like N-benzyl-L-isoleucine, are valuable intermediates in the synthesis of peptide mimetics, chiral ligands, and complex pharmaceutical agents.[1] The benzyl group (Bn) serves as a robust protecting group that is stable under various reaction conditions but can be removed when necessary through methods like catalytic hydrogenation.[2]

This guide provides a detailed, field-proven protocol for the synthesis of N-benzyl-L-isoleucine. The most reliable and widely adopted method for this transformation is reductive amination .[3] This process involves the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to a more substituted amine.[4] To ensure high yields and purity, the protocol is presented as a two-step sequence: (1) esterification of the L-isoleucine carboxyl group to prevent side reactions and improve solubility, followed by (2) the N-benzylation of the resulting amino ester.[5]

The Underlying Chemistry: Mechanism of Reductive Amination

The reductive amination of L-isoleucine methyl ester with benzaldehyde proceeds through a well-established two-stage mechanism. Understanding this pathway is critical for troubleshooting and optimizing the reaction.

-

Imine Formation (Schiff Base): The reaction initiates with the nucleophilic attack of the primary amino group of the L-isoleucine ester on the electrophilic carbonyl carbon of benzaldehyde. This is a reversible condensation reaction that forms a hemiaminal intermediate, which then dehydrates to yield a C=N double bond, known as an imine or Schiff base.[6] The pH is a critical factor in this step; the reaction is typically fastest in a weakly acidic medium (pH 6-9) which ensures the amine is sufficiently nucleophilic while still allowing for protonation of the hemiaminal hydroxyl group to facilitate its departure as water.[7]

-

Reduction of the Imine: The newly formed imine is then reduced to the target secondary amine (N-benzyl-L-isoleucine methyl ester). This reduction is achieved using a hydride-based reducing agent. While various reagents can be used, sodium borohydride (NaBH₄) or more specialized reagents like α-picoline-borane are effective.[4][8] These reagents are selective for the imine group over the ester and are safer and more stable alternatives to others like sodium cyanoborohydride.[9]

The overall chemical transformation is depicted below:

Caption: Overall two-step synthesis pathway for N-benzyl-L-isoleucine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reliable execution of this two-step synthesis.

| Parameter | Step 1: Esterification (H-Ile-OMe·HCl) | Step 2: N-Benzylation (Bzl-Ile-OMe) |

| Starting Material | L-Isoleucine | H-Ile-OMe·HCl |

| Key Reagents | Thionyl Chloride (SOCl₂) | Benzaldehyde, Sodium Borohydride (NaBH₄) |

| Solvent | Anhydrous Methanol | Methanol |

| Molar Ratio (Reagent:SM) | 1.2 : 1 (SOCl₂ : Ile) | 1.1 : 1 (Benzaldehyde : Ester) |

| 1.5 : 1 (NaBH₄ : Ester) | ||

| Reaction Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Typical Reaction Time | 12-16 hours | 4-6 hours |

| Typical Yield | >95%[5] | 85-95% |

| Purity (Post-Purification) | >98% | >99% (HPLC)[10] |

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.

Part A: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe·HCl)

This procedure effectively converts the carboxylic acid of L-isoleucine into a methyl ester, which is isolated as its hydrochloride salt.[7]

Materials and Reagents:

-

L-Isoleucine (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) (1.2 eq)

-

Diethyl Ether

-

Round-bottom flask with stir bar

-

Ice bath

-

Rotary evaporator

Step-by-Step Protocol:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-isoleucine (e.g., 13.1 g, 100 mmol) in anhydrous methanol (100 mL).

-

Reaction Initiation: Cool the flask in an ice bath to 0 °C. While stirring vigorously, add thionyl chloride (8.7 mL, 120 mmol) dropwise over 30 minutes using a dropping funnel. Caution: This addition is exothermic and releases HCl and SO₂ gas.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The suspension will gradually dissolve to form a clear solution. Let the reaction proceed for 12-16 hours (overnight).

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue will be a white or off-white solid.

-

Purification: To remove any unreacted starting material and impurities, add 100 mL of cold diethyl ether to the solid residue. Stir the slurry for 15-20 minutes, then collect the white crystalline solid by vacuum filtration. Wash the solid with another portion of cold diethyl ether (50 mL).

-

Drying: Dry the product, L-isoleucine methyl ester hydrochloride, under vacuum. The expected yield is typically greater than 95%. The product can be used directly in the next step without further purification.

Part B: N-Benzylation of L-Isoleucine Methyl Ester Hydrochloride

This protocol describes the reductive amination of the amino ester with benzaldehyde to yield the final product.

Materials and Reagents:

-

L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe·HCl) (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (for neutralization)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Ice bath

Caption: Detailed experimental workflow for the N-benzylation step.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve L-isoleucine methyl ester hydrochloride (e.g., 9.1 g, 50 mmol) in methanol (150 mL) in a 500 mL round-bottom flask.

-

Neutralization: Cool the solution to 0 °C and add triethylamine (7.0 mL, 50 mmol) dropwise to neutralize the hydrochloride salt and liberate the free amine. A white precipitate of triethylammonium chloride may form.

-

Imine Formation: To the stirred suspension, add freshly distilled benzaldehyde (5.6 mL, 55 mmol). Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture back down to 0 °C in an ice bath. Add sodium borohydride (2.8 g, 75 mmol) slowly in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[11]

-

Workup: Carefully quench the reaction by adding 50 mL of water. Remove the methanol under reduced pressure.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

-

Purification: The crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-L-isoleucine methyl ester.[11]

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl). BenchChem Technical Guides.

- Gao, S., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives.

- BenchChem. (2025). An In-Depth Technical Guide to N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride. BenchChem Technical Guides.

- BenchChem. (2025). Technical Support Center: Synthesis of N-Benzyl-L-isoleucine Methyl Ester HCl (Bzl-Ile). BenchChem Support Center.

- MedchemExpress. (n.d.). N-Benzyl-L-isoleucine. MedchemExpress.com.

- Kawase, Y., et al. (n.d.). N-Benzyl-Protection of Amino Acid Derivatives by Reductive Alkylation with α-Picoline-Borane. Thieme E-Journals.

- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech Co.,Ltd.

- Wikipedia. (n.d.).

- Asymmetric Chemistry, Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Peterson, E. A., & Leavitt, M. W. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.

- ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and...

- BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem Support Center.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: The Strategic Utility of N-benzyl-isoleucine in Medicinal Chemistry

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of N-benzyl-isoleucine in medicinal chemistry. This document provides an in-depth exploration of its synthesis, core applications, and detailed protocols, underscoring its role as a pivotal building block in the development of novel therapeutics.

Foundational Overview: Why this compound?

This compound is a protected derivative of the essential amino acid L-isoleucine. In the landscape of medicinal chemistry, its primary value does not lie in its intrinsic biological activity but in its function as a versatile intermediate. The attachment of a benzyl (Bn) group to the α-amino group serves a critical purpose: it acts as a temporary shield, preventing the highly reactive amine from engaging in unwanted side reactions during complex synthetic sequences.[1][2] This strategic protection allows for precise chemical manipulations at other sites of the molecule, particularly the carboxyl group, making it an invaluable tool in peptide synthesis and the construction of complex organic molecules.[1][3]

The isoleucine side chain itself, being bulky and hydrophobic, is of significant interest in drug design. It often plays a crucial role in molecular recognition, mediating the binding of a molecule to its biological target through hydrophobic interactions.[1] By employing this compound, medicinal chemists can incorporate this important residue into nascent drug candidates with a high degree of control.[1]

Synthesis of this compound Derivatives

The most common form of this compound used in the laboratory is its methyl ester hydrochloride salt (Bzl-Ile-OMe HCl).[1][4] The synthesis is typically a two-step process: esterification of L-isoleucine followed by N-benzylation.[4]

Synthesis Pathway

Caption: Overall synthesis pathway for Bzl-Ile-OMe HCl.

Quantitative Data for Synthesis

| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | Esterification | L-Isoleucine | H-Ile-OMe·HCl | Thionyl chloride (SOCl₂), Methanol | >95 | >98 |

| 2 | N-Benzylation | H-Ile-OMe·HCl | Bzl-Ile-OMe·HCl | Benzaldehyde, Sodium cyanoborohydride (NaBH₃CN) | 85-95 | >99 (HPLC) |

Protocol 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe·HCl)

This protocol details the esterification of the carboxylic acid group of L-isoleucine.

Rationale: The conversion of the carboxylic acid to a methyl ester protects it from participating in subsequent reactions, such as amide bond formation, during the N-benzylation step. Thionyl chloride is a highly effective reagent for this transformation as it reacts with methanol to generate HCl in situ, which catalyzes the esterification, and the byproducts (SO₂ and HCl gas) are easily removed.[5]

Materials:

-

L-Isoleucine

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Suspend L-isoleucine (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the residue to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain H-Ile-OMe·HCl as a white solid.

Protocol 2: Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe·HCl)

This protocol describes the selective benzylation of the primary amine via reductive amination.

Rationale: Reductive amination is a classic and efficient method for N-alkylation. It involves the initial formation of a Schiff base (imine) between the primary amine of the isoleucine methyl ester and benzaldehyde. This imine is then reduced in the same pot by a mild reducing agent like sodium cyanoborohydride to yield the secondary amine. The pH is a critical parameter; it must be slightly acidic to facilitate imine formation without protonating the amine, rendering it non-nucleophilic.[5]

Materials:

-

H-Ile-OMe·HCl

-

Benzaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve H-Ile-OMe·HCl (1 equivalent) in methanol.

-

Add benzaldehyde (1.1 equivalents) to the solution.

-

Adjust the pH to approximately 6 with a suitable base (e.g., triethylamine).

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure N-α-benzyl-L-isoleucine methyl ester. The hydrochloride salt can be formed by treating the free base with HCl in ether.

Applications in Medicinal Chemistry

Peptide Synthesis

The primary application of this compound derivatives is in peptide synthesis, where the benzyl group serves as a robust protecting group for the α-amino function.[2] This is particularly relevant in the Boc/Bzl protection strategy for solid-phase peptide synthesis (SPPS).[6][7]

Caption: Workflow for incorporating this compound in SPPS.

Protocol 3: Incorporation of this compound into a Dipeptide using Solution-Phase Synthesis

Rationale: This protocol illustrates the fundamental principle of using a protected amino acid to form a peptide bond in a controlled manner. This compound (with a free carboxylic acid) is activated and then reacted with an amino acid ester.

Materials:

-

N-benzyl-L-isoleucine

-

Another amino acid methyl ester hydrochloride (e.g., Gly-OMe·HCl)

-

Coupling agent (e.g., DCC or HATU)

-

Base (e.g., DIEA)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve N-benzyl-L-isoleucine (1 equivalent) in the anhydrous solvent.

-

Add the coupling agent (1.1 equivalents).

-

In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 equivalent) in the solvent and add the base (2.2 equivalents) to neutralize the salt and free the amine.

-

Add the free amine solution to the activated N-benzyl-L-isoleucine solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by filtering any solid byproducts (e.g., DCU if DCC is used) and washing the organic phase with dilute acid, base, and brine.

-

Dry and concentrate the organic phase to obtain the protected dipeptide.

Scaffolding for Bioactive Molecules

The N-benzyl amino acid motif is a recognized pharmacophore in various bioactive compounds.[8] While this compound itself is not the final drug, its incorporation can lead to compounds with a range of therapeutic activities.

-

Antimicrobial Peptides (AMPs): The hydrophobic isoleucine residue can enhance the interaction of synthetic peptides with microbial cell membranes, leading to their disruption. This compound is a useful building block in the synthesis of such AMPs.[1]

-

Anticancer Agents: Peptide-based anticancer agents can be designed to target specific receptors on cancer cells. The defined stereochemistry and hydrophobicity of the isoleucine side chain, introduced via this compound, can be critical for binding affinity and selectivity.[1]

-

Neurological Agents: N-benzyl amino acid derivatives have shown potential in the development of anticonvulsant and neuroprotective agents.[1][8]

Chiral Auxiliary in Asymmetric Synthesis

As an enantiomerically pure compound, this compound and its derivatives can be employed as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and is subsequently removed. While less common than other auxiliaries, amino acid derivatives are valuable in this context.[9][10]

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Low yield in N-benzylation | Inefficient imine formation; inactive reducing agent; incorrect pH. | Ensure anhydrous conditions for imine formation. Use fresh reducing agent. Maintain pH between 6-9.[5] |

| Difficult purification | Product is a salt; presence of side products. | Ensure proper work-up to remove impurities. Recrystallization from a suitable solvent system (e.g., methanol/ether) can improve purity.[3] |

| Unwanted side reactions in peptide synthesis | Incomplete protection or deprotection. | Ensure complete protection of the amine with the benzyl group before coupling and complete removal of the N-terminal protecting group of the growing peptide chain before the next coupling step. |

Conclusion

This compound is a foundational tool in the arsenal of the medicinal chemist. Its primary role as a protected building block enables the controlled and precise synthesis of complex peptides and other molecules of therapeutic interest. Understanding the principles behind its synthesis and application, as detailed in these notes, is crucial for leveraging its full potential in drug discovery and development.

References

-

Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

-

Peptide synthesis. Wikipedia. Available at: [Link]

-

Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain. PMC - PubMed Central. Available at: [Link]

-

Amino Acids as Chiral Derivatizing Agents for Antiproliferative Substituted N-benzyl Isoindolinones. PubMed. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

A chiral relay auxiliary for the synthesis of homochiral α-amino acids. RSC Publishing. Available at: [Link]

-

Removal of benzyl group and obtaining unprotected amino acid. ResearchGate. Available at: [Link]

-

Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Request PDF. ResearchGate. Available at: [Link]

-

Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available at: [Link]

-

(S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A chiral relay auxiliary for the synthesis of homochiral α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Purity of N-Benzyl-Isoleucine-Containing Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the unique challenges encountered during the synthesis and purification of peptides containing N-benzyl-isoleucine. The introduction of the N-benzyl group to the isoleucine residue imparts significant steric hindrance and hydrophobicity, which can lead to complexities in achieving high-purity final products. This resource offers field-proven insights and detailed protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound particularly difficult to synthesize and purify?

A1: The primary challenges stem from the inherent properties of the this compound residue:

-

Steric Hindrance: The bulky benzyl group on the alpha-amine of isoleucine sterically hinders the approach of the incoming activated amino acid during peptide coupling. This can lead to slow or incomplete reactions, resulting in deletion sequences and lower yields of the target peptide.[1][2]

-

Increased Hydrophobicity: The benzyl group significantly increases the hydrophobicity of the peptide. This can cause poor solubility in standard solvents used for synthesis and purification, leading to aggregation and difficulties in chromatographic separation.[3][4]

-

Aggregation: The combination of the hydrophobic benzyl group and the peptide backbone can promote intermolecular hydrogen bonding and hydrophobic interactions, leading to the formation of insoluble aggregates. Aggregation can mask reactive sites during synthesis and cause peak broadening or complete loss of product during purification.[5][6]

Q2: What are the initial indicators of a problematic synthesis involving this compound?

A2: During solid-phase peptide synthesis (SPPS), be vigilant for the following signs:

-

Poor Resin Swelling: The peptide-resin may not swell adequately in the synthesis solvent, which is an early sign of aggregation.[5]

-

Slow or Incomplete Coupling Reactions: Standard colorimetric tests (e.g., Kaiser test for primary amines, chloranil test for secondary amines) may indicate incomplete coupling, necessitating double coupling or extended reaction times.

-

Formation of Gel-like Resin: In severe cases of aggregation, the resin beads may clump together, forming a viscous gel that impedes solvent flow and reagent access.[5]

Q3: How does the N-benzyl group affect the mass spectrometry analysis of the peptide?

A3: The N-benzyl group can influence fragmentation patterns in tandem mass spectrometry (MS/MS). While standard backbone fragmentation (b- and y-ions) will occur, you may also observe a characteristic neutral loss of the benzyl group or a charged benzylic fragment. This unique fragmentation can be a useful diagnostic tool for confirming the presence and location of the this compound residue.[7][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when working with this compound-containing peptides.

Problem 1: Low Coupling Efficiency and Deletion Sequences

Cause: Significant steric hindrance from the N-benzyl group impedes the formation of the peptide bond.

Solutions:

-

Selection of High-Efficiency Coupling Reagents: Standard coupling reagents like DCC/DIC may be insufficient. Utilize more potent activating agents known to overcome steric hindrance.

| Coupling Reagent | Class | Key Advantages |

| HATU | Aminium/Uronium Salt | High reactivity, low racemization, effective for hindered couplings.[1] |

| HCTU | Aminium/Uronium Salt | Similar to HATU, often more cost-effective. |

| PyAOP | Phosphonium Salt | Excellent for coupling N-methylated and other sterically hindered amino acids.[9] |

| COMU | Aminium/Uronium Salt | High efficiency, safer alternative to benzotriazole-based reagents.[10] |

-

Extended Coupling Times and Double Coupling: Increase the reaction time for the coupling step to 2-4 hours. If incomplete coupling persists, perform a second coupling (double coupling) with a fresh solution of the activated amino acid and coupling reagent.[11]

-

Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions by providing the necessary activation energy to overcome the steric barrier.[10]

Problem 2: Peptide Aggregation During Synthesis and Cleavage

Cause: The increased hydrophobicity from the N-benzyl group promotes self-association of peptide chains.

Solutions:

-

Chaotropic Salts: Incorporate chaotropic salts like LiCl or KSCN (at low concentrations, e.g., 0.1 M) in the DMF solvent during synthesis to disrupt hydrogen bonding.[5]

-

"Magic Mixture" Solvents: For particularly difficult sequences, a solvent system known as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate) can be employed to enhance solvation.[12]

-

Backbone Protection: If the peptide sequence allows, the incorporation of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on adjacent residues can disrupt secondary structure formation and prevent aggregation.[13]

-

Cold Cleavage: Perform the cleavage from the resin at a reduced temperature (e.g., 4°C) to minimize aggregation of the unprotected peptide in the cleavage cocktail.

Problem 3: Poor Purity and Resolution During RP-HPLC Purification

Cause: The high hydrophobicity of the this compound-containing peptide leads to strong retention on C18 columns, peak broadening, and co-elution with closely related impurities.

Solutions:

-

Alternative Stationary Phases: If a standard C18 column provides poor resolution, consider using a C4 or Phenyl stationary phase. C4 columns are less hydrophobic and may provide better separation for highly retained peptides. Phenyl columns can offer alternative selectivity based on aromatic interactions with the benzyl group.[4]

-

Mobile Phase Optimization:

-

Organic Modifier: While acetonitrile is standard, consider using n-propanol or isopropanol as the organic modifier. These alcohols have different selectivities and can improve the solubility of hydrophobic peptides.[14]

-

Ion-Pairing Agent: Formic acid (0.1%) can be used as an alternative to trifluoroacetic acid (TFA). Formic acid provides different selectivity and is more compatible with mass spectrometry.

-

-

Gradient Optimization: Employ a shallow gradient (e.g., 0.5% B/min) to maximize the separation of closely eluting impurities. A step gradient can also be effective in resolving difficult separations.[15]

-

Temperature Control: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer kinetics.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-N-benzyl-isoleucine

This protocol outlines the manual coupling of Fmoc-N-benzyl-isoleucine onto a resin-bound peptide using HATU.

-

Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x).

-

Activation of Fmoc-N-benzyl-isoleucine: In a separate vial, dissolve Fmoc-N-benzyl-isoleucine (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.), and N,N-diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.) in DMF (2 mL). Vortex for 1-2 minutes to pre-activate.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2 hours at room temperature.

-

Monitoring the Coupling: Perform a chloranil test to check for the presence of free secondary amines. If the test is positive, indicating incomplete coupling, drain the reaction solution and repeat steps 3 and 4 (double coupling).

-

Washing: Once the coupling is complete (negative chloranil test), drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

Protocol 2: Optimized RP-HPLC Purification for a Hydrophobic this compound Peptide

This protocol provides a starting point for developing a purification method for a hydrophobic peptide.

-

Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a strong solvent in which it is soluble (e.g., pure DMSO, DMF, or a high concentration of acetonitrile/n-propanol). Dilute the sample with the initial mobile phase A to ensure it remains in solution before injection.

-

Chromatographic System:

-

Column: Start with a C4 or Phenyl reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (or n-propanol for very hydrophobic peptides).

-

Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID).

-

Detection: 220 nm.

-

-

Gradient Elution:

-